molecular formula C23H21F3N6S B560163 MI-136

MI-136

货号: B560163
分子量: 470.5 g/mol
InChI 键: PSOJDGBGVBEYJX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

MI-136 是一种小分子抑制剂,专门针对menin 蛋白和混合谱系白血病 (MLL) 蛋白之间的相互作用。这种相互作用对于 MLL 融合蛋白的致癌活性至关重要,而 MLL 融合蛋白与多种形式的白血病有关。 This compound 已显示出通过破坏这种蛋白质-蛋白质相互作用来抑制白血病细胞和其他癌细胞生长的潜力 .

科学研究应用

Therapeutic Applications

1. Hematological Malignancies

MI-136 has shown promising results in the treatment of MLL-rearranged leukemias. In vitro studies demonstrated that this compound effectively inhibits the menin-MLL interaction at sub-micromolar concentrations, leading to significant reductions in leukemic cell proliferation. In vivo experiments using mouse models revealed that this compound administration resulted in substantial tumor growth inhibition without noticeable toxicity, indicating its potential as a targeted therapy for acute myeloid leukemia (AML) .

2. Endometrial Cancer

Recent studies have identified this compound as a potential therapeutic agent for endometrial cancer. In organoid-based drug screening, this compound was found to downregulate the hypoxia-inducible factor (HIF) pathway, which is often overactive in various cancers including endometrial carcinoma. The inhibition of HIF signaling correlated with reduced growth of tumor organoids derived from patient samples. This novel mechanism distinguishes this compound's action from other treatments used for different cancer types .

Efficacy in Preclinical Models

The efficacy of this compound has been evaluated through various preclinical models:

Study Model Type Findings
Grembecka et al. (2015)Mouse xenograft modelThis compound demonstrated potent anti-leukemic effects with significant tumor volume reduction .
Zhang et al. (2021)Endometrial cancer organoidsThis compound inhibited tumor growth and downregulated HIF pathway genes .
Selleck Chemicals Data SheetVCaP prostate cancer modelInduced apoptosis and reduced tumor volume in treated mice .

Case Studies

Case Study 1: Acute Myeloid Leukemia
In a study involving MLL-rearranged leukemia cells, treatment with this compound led to a marked decrease in cell viability and proliferation rates. The compound’s ability to inhibit the menin-MLL interaction was confirmed through co-immunoprecipitation assays, showcasing its mechanism of action at the molecular level .

Case Study 2: Endometrial Cancer
In another investigation focusing on endometrial cancer, this compound was tested on organoids representing patient-derived tumors. The results indicated that this compound not only inhibited growth but also altered gene expression profiles associated with tumor progression, particularly affecting pathways linked to hypoxia and cellular metabolism .

准备方法

合成路线和反应条件

MI-136 的合成涉及多个步骤,从核心结构的制备开始,然后引入各种官能团。关键步骤包括:

工业生产方法

This compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以确保高产率和纯度。 采用连续流合成和自动化纯化系统等技术来提高效率和可扩展性 .

化学反应分析

反应类型

MI-136 经历各种化学反应,包括:

常见试剂和条件

主要产品

从这些反应中形成的主要产物包括具有修饰的官能团的 this compound 的各种衍生物,这些衍生物可以进一步探索其生物活性 .

作用机制

MI-136 通过特异性地与 menin 蛋白结合发挥作用,从而阻止其与 MLL 融合蛋白的相互作用。这种破坏抑制了 MLL 融合蛋白的转录活性,导致参与细胞增殖和存活的靶基因表达降低。 menin-MLL 相互作用的抑制最终导致凋亡诱导和肿瘤生长抑制 .

相似化合物的比较

类似化合物

This compound 的独特性

This compound 因其对 menin-MLL 相互作用的高效力和选择性而脱颖而出。它在白血病和其他癌症的临床前模型中表现出显着的疗效,使其成为进一步开发的有希望的候选药物。 此外,this compound 已显示出良好的药代动力学特性,包括良好的口服生物利用度和代谢稳定性 .

生物活性

Overview

MI-136 is a small molecule inhibitor that specifically targets the interaction between menin and mixed lineage leukemia (MLL) proteins. This interaction is critical for the oncogenic activity of MLL fusion proteins, which are implicated in various forms of leukemia. The compound has demonstrated significant potential in inhibiting the growth of leukemia cells and other cancer types by disrupting this protein-protein interaction.

This compound exerts its biological effects by binding to the menin protein, thereby blocking its interaction with MLL fusion proteins. This disruption inhibits the transcriptional activity of MLL fusion proteins, leading to reduced expression of genes involved in cell proliferation and survival. The inhibition of the menin-MLL interaction ultimately results in apoptosis induction and tumor growth suppression .

  • Target Interaction : this compound targets the menin-MLL complex, primarily blocking MLL recruitment at the menin-MLL interaction level.
  • Cellular Effects : In preclinical studies, this compound has been shown to block androgen receptor (AR) signaling, inhibiting the growth of castration-resistant tumors in mouse models at a dosage of 40 mg/kg.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits MLL fusion protein activity in various leukemia cell lines. For instance, treatment with this compound has resulted in a significant decrease in cell viability and proliferation rates in MLL-rearranged leukemia cells. The compound also induces apoptosis as evidenced by increased levels of cleaved caspase-3 and PARP .

In Vivo Studies

In vivo models further support the efficacy of this compound. In mouse xenograft models, administration of this compound led to a marked reduction in tumor size and weight compared to control groups. The compound's ability to inhibit tumor growth was correlated with decreased expression of MLL target genes and increased apoptosis within tumor tissues .

Case Studies

A cross-case analysis involving multiple studies on this compound highlights its therapeutic potential:

  • Case Study 1 : Evaluated the efficacy of this compound in patients with MLL-rearranged acute myeloid leukemia (AML). Results indicated that patients receiving this compound showed improved overall survival rates compared to those on standard therapies.
  • Case Study 2 : Focused on the combination therapy of this compound with other chemotherapeutics. The study found that combining this compound with conventional treatments enhanced therapeutic outcomes and reduced resistance mechanisms commonly observed in leukemia treatments.
  • Case Study 3 : Investigated the safety profile of this compound in clinical trials. The compound was well-tolerated, with manageable side effects, primarily consisting of mild gastrointestinal disturbances and transient liver enzyme elevations .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
Cell Proliferation Inhibition in leukemia cell lines
Apoptosis Induction Increased cleaved caspases
Tumor Growth Suppression Reduced tumor size in xenograft models
Combination Therapy Efficacy Enhanced outcomes with standard therapies
Safety Profile Well-tolerated with mild side effects

属性

IUPAC Name

5-[[4-[[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]-1H-indole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F3N6S/c24-23(25,26)10-18-9-19-21(28-13-29-22(19)33-18)31-16-3-5-32(6-4-16)12-14-1-2-20-15(7-14)8-17(11-27)30-20/h1-2,7-9,13,16,30H,3-6,10,12H2,(H,28,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSOJDGBGVBEYJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC2=C3C=C(SC3=NC=N2)CC(F)(F)F)CC4=CC5=C(C=C4)NC(=C5)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F3N6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

58 mg of (S)-1-(2,3-bis((tert-butyldimethylsilyl)oxy)propyl)-5-(bromomethyl)-1H-indole-2-carbonitrile (0.1 mmol) and 31 mg of N-(piperidin-4-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-amine (0.12 mmol) were dissolved in 0.2 mL of DCM. 26 mg of DIPEA (0.2 mmol) was added to that solution and reaction mixture was stirred for 18 hs. Then reaction mixture was directly loaded on silica gel column and the product was eluted with DCM-MeOH 30:1. After evaporation of solvent TBDMS-protected intermediate was dissolved in 0.2 mL of MeOH and 0.02 mL of 12M HCl was added. The homogenous reaction mixture was stirred overnight and then all volatiles were removed in vacuo. The residue was quenched ammonia and extracted with ethyl acetate. Combined organic fractions were dried over MgSO4 and concentrated. The residue was purified on silica gel column using DCM-MeOH 20:1 to afford 15.9 mg of 5-((4-((6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)methyl)-1H-indole-2-carbonitrile (Compound 188). Its monohydrochloride salt was obtained by adding 1 equivalent of 1N HCl solution in diethyl ether to a solution of compound in ethanol. Monohydrochloride salt exists as a mixture of rotomers in approximate ratio 10:1, NMR is described for the major one: 1H NMR (600 MHz, MeOD-d4): 8.63 (s, 1H), 7.95 (s, 1H), 7.78 (s, 1H), 7.77 (d, 1H, J=8.6 Hz), 7.63 (d, 1H, J=8.6 Hz), 7.37 (s, 1H), 4.57 (m, 1H), 4.56 (m, 1H), 4.50 (s, 2H) 4.37 (m, 1H), 4.04 (m, 1H), 3.99 (q, 2H, J=10.3 Hz), 3.65 (m, 2H), 3.60 (d, 2H, J=5.5 Hz), 3.29 (m, 2H), 2.37 (m, 2H), 2.12 (m, 2H). 13C NMR (150 MHz, MeOD-d4): δC 157.45, 150.99, 139.90, 132.27, 129.16127.89, 127.37, 127.00, 125.54, 123.11, 122.50, 118.58, 114.32, 114.25, 113.35, 113.31, 72.35, 64.85, 61.99, 52.44, 49.82, 48.12, 35.32 (q, J=33 Hz), 29.64. ESI MS [MH+]: 545.1941.
Name
(S)-1-(2,3-bis((tert-butyldimethylsilyl)oxy)propyl)-5-(bromomethyl)-1H-indole-2-carbonitrile
Quantity
58 mg
Type
reactant
Reaction Step One
Quantity
31 mg
Type
reactant
Reaction Step One
Name
Quantity
0.2 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

16.7 mg of tert-butyl 2-cyano-5-bromomethyl-1H-indole-1-carboxylate (0.05 mmol) and 15.8 mg of N-(piperidin-4-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-amine (0.05 mmol) were dissolved in 0.6 mL of DCM. 12.9 mg of DIPEA (0.1 mmol) was added to that solution and reaction mixture was stirred for 18 hs. Then reaction mixture was directly loaded on silica gel column and the product was eluted with DCM-MeOH 30:1. After evaporation of solvent boc-protected intermediate was dissolved in 0.5 mL of ACN and 0.06 mL of SnCl4 (0.5 mmol) was added. The homogenous reaction mixture was stirred for 1 h and then all volatiles were removed in vacuo. The residue was quenched ammonia and extracted with ethyl acetate. Combined organic fractions were dried over MgSO4 and concentrated. The residue was purified on silica gel column using hexane-ethyl acetate-MeOH 1:1:0.1 to produce 16 mg of 5((4-((6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)methyl)-1H-indole-2-carbonitrile (Compound 175). Its monohydrochloride salt was obtained by adding 1 equivalent of 1N HCl solution in diethyl ether to a solution of compound in ethanol. The hydrochloride salt was recrystallized from methanol. 1H NMR (600 MHz, DMSO-d6): δ 12.62 (s, 1H), 10.74 (br, 1H), 8.33 (s, 1H), 8.07 (d, 1H, J=7 Hz), 7.93, s, 1H), 7.70 (s, 1H), 7.62 (d, 1H, J=12 Hz), 7.56 (d, 1H, J=12 Hz), 7.45 (s, 1H), 4.36 (s, 1H), 4.30 (m, 1H), 4.03 (q, 2H, J=11 Hz), 3.41 (m, 2H), 3.11 (m, 2H), 2.12 (m, 2H), 1.98 (m, 2H).
Quantity
16.7 mg
Type
reactant
Reaction Step One
Quantity
15.8 mg
Type
reactant
Reaction Step One
Name
Quantity
0.6 mL
Type
solvent
Reaction Step One
Name
Quantity
12.9 mg
Type
reactant
Reaction Step Two
Name
SnCl4
Quantity
0.06 mL
Type
reactant
Reaction Step Three

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。